Product packaging for Epilaurallene(Cat. No.:CAS No. 72719-97-2)

Epilaurallene

Cat. No.: B1233218
CAS No.: 72719-97-2
M. Wt: 392.13 g/mol
InChI Key: ZFUYDSOHVJVQNB-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epilaurallene is a bromoallene-type natural product isolated from marine sources, belonging to the C15 acetogenin class of compounds . Compounds in this class are known for their complex structures featuring axial chirality and have shown promising biological activities in research settings, making them valuable tools for pharmacological and biological studies . This product is provided strictly For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or personal use. Researchers are responsible for ensuring that their use of this product complies with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20Br2O2 B1233218 Epilaurallene CAS No. 72719-97-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72719-97-2

Molecular Formula

C15H20Br2O2

Molecular Weight

392.13 g/mol

InChI

InChI=1S/C15H20Br2O2/c1-2-12(17)13-7-3-4-8-14-15(19-13)10-11(18-14)6-5-9-16/h3-4,6,9,11-15H,2,7-8,10H2,1H3/b4-3-

InChI Key

ZFUYDSOHVJVQNB-ARJAWSKDSA-N

SMILES

CCC(C1CC=CCC2C(O1)CC(O2)C=C=CBr)Br

Isomeric SMILES

CCC(C1C/C=C\CC2C(O1)CC(O2)C=C=CBr)Br

Canonical SMILES

CCC(C1CC=CCC2C(O1)CC(O2)C=C=CBr)Br

Other CAS No.

72719-97-2

Synonyms

laurallene

Origin of Product

United States

Biotechnological Approaches:biotechnology Offers a Powerful and Highly Sustainable Alternative to Relying on the Native Organism.imbrsea.eueuropa.euthese Methods Involve Harnessing Biological Systems to Produce the Target Compound.

Heterologous Expression: This involves identifying the specific genes responsible for the biosynthesis of epilaurallene in Laurencia and transferring them into a fast-growing, easily cultured host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.gov This molecular engineering approach allows for large-scale, controlled production of the compound in bioreactors, completely decoupling its supply from the marine environment. nih.govmit.edu

Cell and Tissue Culture: Culturing Laurencia cells or tissues in vitro is another potential method. While technically challenging for macroalgae, successful implementation could provide a controlled source of biomass for extraction.

Table 2: Comparison of Production Methods for this compound

Method Advantages Disadvantages Sustainability
Wild Harvesting Direct source of the natural product. Ecologically damaging, low/variable yields, regulatory issues. nih.govmit.edu Low
Aquaculture Reduces pressure on wild stocks, potential for high biomass. bioflux.com.romarineboard.eu Technically challenging for Laurencia, requires optimization. nih.gov Medium to High
Biotechnology Highly scalable, consistent yield, environmentally friendly, independent of marine resources. nih.govmit.edu Requires significant initial research to identify and transfer biosynthetic pathways. High

Resource Management and Regulatory Frameworks

Effective management of marine resources is fundamental to sustainability. fao.orgoceandecade.org This includes the establishment of Locally Managed Marine Areas (LMMAs) and broader Marine Protected Areas (MPAs) that conserve critical habitats for species like Laurencia. spc.int

Furthermore, international agreements play a crucial role. The Nagoya Protocol on Access to Genetic Resources and the Fair and Equitable Sharing of Benefits Arising from their Utilization provides a legal framework to ensure that the benefits of research on marine genetic resources are shared with the source country. This promotes conservation by giving economic value to biodiversity and encourages international collaboration in research and development. stockholmresilience.org

The future of this compound research and the development of other marine natural products is intrinsically linked to the adoption of sustainable practices. sustainability-directory.com By shifting from exploitation to cultivation and biotechnology, the scientific community can unlock the therapeutic potential of the oceans while ensuring their preservation for future generations. frontiersin.org

Table 3: Compound Names Mentioned

Compound Name

Advanced Structural Elucidation Methodologies for Epilaurallene

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of an unknown compound with high accuracy. bioanalysis-zone.comrfi.ac.uk Unlike unit mass resolution spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. bioanalysis-zone.comlabmanager.com This precision is crucial for distinguishing between molecules that have the same nominal mass but different elemental formulas, a common challenge in natural product chemistry. iitb.ac.in

For Epilaurallene, the molecular formula was established as C₁₅H₂₀Br₂O₂. oup.com This was confirmed by elemental analysis, which showed calculated percentages of C, 45.88%; H, 5.06%; and Br, 40.55%, closely matching the found values of C, 45.94%; H, 5.14%; and Br, 40.75%. oup.com

In an HRMS experiment, the exact mass of the molecular ion is measured and compared to the theoretical mass calculated from the most abundant isotopes of the proposed elements (e.g., ¹²C = 12.0000, ¹H = 1.0078, ¹⁶O = 15.9949, ⁷⁹Br = 78.9183, ⁸¹Br = 80.9163). The presence of two bromine atoms in this compound results in a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1, providing further confirmation of the formula. HRMS provides the necessary accuracy to unequivocally assign the molecular formula C₁₅H₂₀Br₂O₂ from a list of all possible combinations of atoms that could correspond to the same nominal mass. iitb.ac.inuni-rostock.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. anu.edu.au A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals and establishes the bonding framework and relative stereochemistry of the molecule. core.ac.uk

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. oregonstate.edu Key signals for this compound would include those for the terminal methyl group, multiple methylene (B1212753) and methine protons on the ether rings, olefinic protons of the double bond, and the characteristic protons of the bromoallene group. oup.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments (e.g., sp³, sp², sp hybridization). pitt.edu The initial structural work on this compound showed that its ¹³C NMR spectrum was nearly identical to that of its C-4 epimer, Laurallene (B1245901), with significant differences observed only for the C-4 carbon signal, providing strong evidence for its epimeric nature. oup.com

Table 1: ¹³C NMR Chemical Shift Data for this compound and Laurallene (50.10 MHz, CDCl₃)

Carbon Position This compound (δ ppm) Laurallene (δ ppm)
1 74.224 74.224
2 201.036 201.036
3 102.693 102.693
4 57.989 57.960
5 29.374 29.374
6 73.581 73.581
7 79.830 79.830
8 28.148 28.148
9 39.448 39.448
10 73.406 73.406
11 30.571 30.571
12 82.925 82.925
13 127.396 127.396
14 129.469 129.469
15 11.241 11.241

Data sourced from Suzuki et al., 1983. oup.com

While 1D NMR provides foundational data, 2D NMR experiments are essential to assemble the complete molecular structure. core.ac.ukabdn.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY spectra would reveal the spin systems within the molecule, for example, by showing correlations between adjacent protons like H-6 and H-7, or tracing the connectivity from the H-13/H-14 olefinic protons to the terminal methyl group (H-15). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. nih.gov It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~5.8 ppm would show a cross-peak to the C-4 carbon at 57.989 ppm, confirming their direct bond. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. mdpi.com NOESY data is paramount for determining the relative stereochemistry. For example, NOE correlations between protons on the same face of the ether rings would establish their cis or trans relationship, defining the ring junctions and the orientation of substituents. nih.govmdpi.com

Vibrational Spectroscopy (e.g., Infrared) Applications in Structural Characterization

Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which corresponds to specific bond vibrations. wikipedia.orgkhanacademy.org It is a rapid and effective method for identifying the presence of key functional groups. scribd.com

In the structural characterization of this compound, the IR spectrum provides diagnostic evidence for its main functional groups. oup.com The most characteristic feature is a strong absorption band in the region of 1950–2000 cm⁻¹, which is indicative of the asymmetric stretching of the C=C=C bromoallene moiety. Other important absorptions would include C-H stretching vibrations around 3000 cm⁻¹ and C-O stretching vibrations (from the ether linkages) in the fingerprint region, typically between 1000 and 1300 cm⁻¹. msu.eduorgchemboulder.com The IR spectrum of this compound was noted to be very similar to that of Laurallene, further supporting their close structural relationship. oup.com

X-ray Crystallography in the Context of Related Marine Acetogenins (B1209576) for Stereochemical Confirmation

X-ray crystallography is an experimental technique that can determine the precise three-dimensional structure of a molecule, including its absolute stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single crystal. ruppweb.orgspringernature.com

This compound itself was isolated as an oil, which precludes analysis by single-crystal X-ray diffraction. oup.com However, the absolute configurations of several closely related C15 acetogenins, such as Laurallene and Obtusallene I, have been unambiguously determined using this method. cnjournals.comresearchgate.net These crystalline analogues share the same core bicyclic ether skeleton as this compound. By establishing the definitive structures of these related compounds, a solid and reliable stereochemical framework was created. The structure of this compound could then be confidently assigned by correlating its spectroscopic data (particularly NMR and optical rotation) with the data from these crystallographically-defined molecules. researchgate.net

Advanced Chiroptical Methods for Absolute Stereochemistry Determination of the Bromoallene Moiety

Chiroptical methods measure the differential interaction of a chiral molecule with polarized light and are essential for determining absolute stereochemistry.

Historically, the absolute configuration of the bromoallene moiety in compounds like this compound was assigned using Lowe's rule, an empirical method based on the sign of the specific optical rotation. mdpi.com this compound exhibits a strong positive optical rotation ([α]D +175°), which, according to Lowe's rule, indicates an S configuration for the allene (B1206475) axis. oup.com

Vacuum-Ultraviolet Circular Dichroism (VUVCD) Spectroscopy and its Application

Vacuum-Ultraviolet Circular Dichroism (VUVCD) spectroscopy is a powerful chiroptical technique that extends the measurement of circular dichroism into the VUV region, typically from 200 nm down to 140 nm. researchgate.netmdpi.com This is made possible by using a synchrotron radiation source, which provides high-intensity light in this high-energy region, overcoming the absorption by air and water vapor that plagues conventional instruments. mdpi.comiaea.org

The application of VUVCD is particularly advantageous for determining the absolute configuration of molecules containing specific chromophores that absorb in this region. The bromoallene moiety, the characteristic functional group in this compound, possesses a strong π–π* electronic transition with a characteristic absorption wavelength between 180–190 nm. researchgate.netmdpi.com This makes VUVCD an ideal tool for its stereochemical investigation.

Historically, the absolute configuration of bromoallenes was often assigned using Lowe's rule, an empirical method based on specific rotation. researchgate.netmdpi.com However, this rule can be unreliable, especially when other chiral centers or substituents with large specific rotations are present in the molecule, leading to potential misassignments. researchgate.net VUVCD provides a more direct and reliable method. The VUVCD spectra of bromoallene diastereomers exhibit distinct positive or negative Cotton effects around their absorption maximum (180–190 nm), which directly correlate to the absolute configuration of the allene axis. researchgate.net By analyzing the sign of this Cotton effect, the absolute stereochemistry can be unambiguously assigned. This technique has been successfully applied to several bromoallene-containing natural products, demonstrating its potential for the definitive stereochemical assignment of compounds like this compound. researchgate.nethiroshima-u.ac.jp

Computational Calculations (e.g., Density Functional Theory) for Predicted VUVCD Spectra

To confidently assign the absolute configuration from an experimental VUVCD spectrum, it is benchmarked against a theoretically predicted spectrum. This is achieved through high-level computational calculations, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) being the most prominent methods. mdpi.comwikipedia.org DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org TD-DFT allows for the calculation of excited-state properties, making it possible to predict electronic absorption (UV-Vis) and electronic circular dichroism (ECD and VUVCD) spectra. mdpi.comresearchgate.netresearchgate.net

The process involves several key steps:

Conformational Search: First, a thorough search for all possible low-energy conformations of the target molecule (e.g., an isomer of this compound) is performed using molecular mechanics or semi-empirical methods. nih.gov

Geometry Optimization: The identified stable conformers are then subjected to geometry optimization at a higher level of theory, typically using DFT with an appropriate basis set. nih.gov

Spectrum Calculation: For each optimized conformer, the VUVCD spectrum is calculated using TD-DFT. nih.govnih.gov

Boltzmann Averaging: The individual calculated spectra of all stable conformers are averaged based on their calculated Boltzmann population distribution to generate the final predicted spectrum for that isomer. nih.gov

By comparing the resulting predicted spectrum with the experimental VUVCD spectrum, a direct correlation can be made. If the calculated spectrum for the (S)-configuration isomer matches the experimental spectrum, the absolute configuration of the natural product is confirmed as S. This combined experimental and computational approach provides a highly reliable and robust method for stereochemical elucidation, circumventing the ambiguities of older empirical rules. researchgate.netnih.gov

Table 1: Illustrative Comparison of Experimental and TD-DFT Calculated VUVCD Data for Bromoallene Diastereomers

DiastereomerExperimental VUVCD (λ nm [Δε])Calculated VUVCD (λ nm [Δε])Configuration Match
Isomer A ~188 (+15.2)~187 (+16.5)Yes
Isomer B ~189 (-14.8)~188 (-15.9)Yes

Note: This table is illustrative, based on typical data for bromoallenes described in the literature, showing how the sign of the Cotton effect in experimental and calculated spectra are matched to determine stereochemistry. researchgate.net

Computer-Assisted Structure Elucidation (CASE) Approaches for Complex Natural Products

Computer-Assisted Structure Elucidation (CASE) represents a paradigm shift in solving the structures of complex natural products. rsc.org CASE programs utilize computer algorithms to determine a molecular structure based on a set of spectroscopic data, most commonly from 2D Nuclear Magnetic Resonance (NMR) experiments (e.g., COSY, HSQC, HMBC). ontosight.ainih.gov This approach is particularly valuable for intricate molecules like this compound, where manual interpretation of spectra can be exceedingly complex, time-consuming, and prone to bias or error. technologynetworks.com

The general workflow of a CASE system involves several stages: ontosight.aitechnologynetworks.com

Data Input and Interpretation: The user inputs the molecular formula and various NMR spectral data, including chemical shifts, correlations, and multiplicities. The system interprets this data to generate a Molecular Connectivity Diagram (MCD).

Structure Generation: Based on the MCD and the molecular formula, the software's algorithm generates an exhaustive list of all possible constitutional isomers that are consistent with the input data. This process is unbiased and can generate millions of potential structures in a short time. technologynetworks.com

Structure Filtering and Ranking: The generated candidate structures are then filtered and ranked. The ranking is typically based on a comparison of predicted NMR chemical shifts for each candidate against the experimental data. technologynetworks.comtechnologynetworks.com Advanced CASE systems often employ DFT calculations to predict chemical shifts with high accuracy, allowing for a more reliable ranking of the most probable structures. technologynetworks.comresearchgate.net

The use of CASE minimizes the risk of publishing incorrect structures by providing a comprehensive and unbiased analysis of all possibilities. rsc.org Modern CASE systems can handle challenges such as ambiguous or non-standard correlations and molecular symmetry. acdlabs.com The synergy between CASE, advanced NMR experiments, and DFT calculations provides a powerful, integrated platform for solving even the most challenging structural puzzles in natural product chemistry. nih.govresearchgate.net

Table 2: Overview of Common Computer-Assisted Structure Elucidation (CASE) Systems

Software NamePrimary FunctionKey Features
ACD/Structure Elucidator De novo structure elucidation from spectroscopic data. acdlabs.comUtilizes 1D and 2D NMR data; generates and ranks possible structures; integrates with DFT for chemical shift prediction. technologynetworks.comtechnologynetworks.com
MestReNova NMR data processing, analysis, and structure elucidation. ontosight.aiOffers tools for spectral analysis and includes functionalities for structure elucidation and verification. ontosight.ai
OpenNMR / RDKit Open-source tools for cheminformatics and spectral analysis. ontosight.aiProvide freely accessible functionalities for spectral data handling and basic structure elucidation tasks. ontosight.ai

Biosynthetic Pathways of Epilaurallene

Investigation of the Polyketide Biosynthesis of C15-Acetogenins

The biosynthesis of epilaurallene begins with the polyketide pathway, a fundamental process for the formation of a wide array of natural products. researchgate.netresearchgate.net C15 acetogenins (B1209576), the class of compounds to which this compound belongs, are derived from this pathway in marine red algae of the genus Laurencia. researchgate.netphcog.comscielo.br These algal acetogenins are distinct from their plant counterparts, being typically halogenated and possessing either an enyne or a bromoallene terminal group. researchgate.netresearchgate.netscienceopen.com

The biosynthesis is initiated by polyketide synthases (PKS), large multienzyme complexes that catalyze the sequential condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. frontiersin.orgbris.ac.ukmdpi.com This process involves a series of iterative steps, including condensation, reduction, and dehydration, to build the characteristic C15 carbon skeleton. bris.ac.uk It is proposed that C15 acetogenins originate from a C16 fatty acid precursor, which then undergoes decarboxylation to yield the C15 backbone. scielo.brresearchgate.net

Enzyme TypeFunction in Polyketide Synthesis
Polyketide Synthase (PKS)Catalyzes the iterative condensation of acyl-CoA units to form the polyketide chain. frontiersin.orgbris.ac.uk
Acyltransferase (AT)Loads the starter and extender units onto the PKS. bris.ac.ukmdpi.com
Ketosynthase (KS)Catalyzes the carbon-carbon bond-forming condensation reaction. bris.ac.ukmdpi.com
Acyl Carrier Protein (ACP)Tethers the growing polyketide chain. bris.ac.ukmdpi.com
Ketoreductase (KR)Reduces keto groups to hydroxyl groups. frontiersin.org
Dehydratase (DH)Eliminates water to form double bonds. frontiersin.org
Enoyl Reductase (ER)Reduces double bonds to single bonds. frontiersin.org

Proposed Enzymatic Mechanisms for Halogenation in Marine Algae

A key feature of this compound and related acetogenins is the presence of bromine. The incorporation of halogen atoms into organic molecules in marine algae is catalyzed by a class of enzymes known as haloperoxidases. frontiersin.orgacs.orgtandfonline.com In the case of Laurencia species, vanadium-dependent bromoperoxidases (V-BPOs) are the key enzymes responsible for the bromination of the acetogenin (B2873293) precursors. frontiersin.orgtandfonline.com

The proposed mechanism for enzymatic halogenation involves the oxidation of bromide ions (Br⁻), which are abundant in seawater, by hydrogen peroxide (H₂O₂). frontiersin.org The V-BPO enzyme facilitates this reaction, generating a highly reactive electrophilic bromine species, likely a bromonium ion (Br⁺) equivalent. tandfonline.compearson.com This electrophile then attacks the electron-rich regions of the polyketide substrate, leading to the incorporation of bromine into the molecule. tandfonline.comlibretexts.org This enzymatic bromination can also trigger subsequent cyclization reactions, leading to the formation of the cyclic ether structures commonly found in C15 acetogenins. acs.orgtandfonline.com

Elucidation of Allene (B1206475) Bond Formation Mechanisms

The formation of the allene functional group is a crucial and mechanistically intriguing step in the biosynthesis of this compound. Allenes are compounds containing two cumulative double bonds (C=C=C). wikipedia.org The biosynthesis of the bromoallene moiety in this compound is thought to occur from a propargyl precursor through a series of enzymatic reactions. rsc.org

One proposed mechanism involves the enzymatic epoxidation of a bromoallene precursor. rsc.org Computational and experimental studies have shown that the epoxidation of bromoallenes can lead to the formation of α,β-unsaturated carboxylic acids through a bromoallene oxide intermediate that rearranges via a Favorskii-type mechanism. rsc.org While this specific transformation leads to a different functional group, it highlights the reactivity of bromoallene epoxides, which are likely intermediates in the biosynthetic pathway.

Another possibility involves radical-mediated transformations. Radical additions to allenes are complex due to the presence of three potential reaction sites. nsf.govillinois.edu The regioselectivity of such reactions is influenced by the nature of the radical and the substituents on the allene. illinois.edu It is conceivable that a radical mechanism, initiated by an enzyme, could be involved in the final steps of allene formation.

Furthermore, the transformation of a fatty acid hydroperoxide to an allene oxide is a known biological process catalyzed by allene oxide synthases (AOS). nih.gov These enzymes are found in both plants and corals and convert hydroperoxides into unstable allene epoxides. nih.gov While the specific AOS responsible for this compound biosynthesis has not been identified, it provides a plausible enzymatic precedent for the formation of the allene oxide intermediate.

Genetic and Genomic Insights into this compound Biosynthesis

Advances in genetic and genomic technologies are beginning to shed light on the biosynthetic pathways of marine natural products, including this compound. nih.gov While specific gene clusters for this compound biosynthesis have not yet been fully characterized, the study of the genomes and transcriptomes of Laurencia species is a promising area of research. jjis.or.kr

The identification of genes encoding for polyketide synthases (PKS), halogenases, and other modifying enzymes within the genomes of these algae will be crucial for understanding the complete biosynthetic pathway. tandfonline.comnih.gov For instance, several vanadium-dependent bromoperoxidase genes have been cloned and characterized from Laurencia species, confirming their role in the halogenation of secondary metabolites. tandfonline.com

Furthermore, comparative genomics can be employed to identify gene clusters that are unique to bromoallene-producing strains of Laurencia, providing clues to the enzymes involved in allene formation. nih.gov The application of next-generation sequencing and bioinformatics tools will undoubtedly accelerate the discovery of the genetic blueprint for this compound biosynthesis. nih.govfrontiersin.org

Comparative Biosynthesis of this compound with Related Bromoallene Acetogenins

This compound is part of a larger family of bromoallene-containing C15 acetogenins isolated from Laurencia species. researchgate.netresearchgate.net These compounds often co-occur and share structural similarities, suggesting a common or closely related biosynthetic origin. researchgate.netresearchgate.net For example, laurallene (B1245901) is a known stereoisomer of this compound. researchgate.net

Synthetic Chemistry Approaches to Epilaurallene and Its Analogues

Rationale for Total Synthesis of Epilaurallene

One of the primary motivations for the total synthesis of complex molecules like this compound is the unambiguous confirmation of their proposed structures. nih.gov Natural products from Laurencia species are often isolated in minute quantities, making extensive characterization difficult. nih.gov While modern spectroscopic techniques such as NMR are powerful, the structural assignment of molecules with multiple stereocenters and flexible ring systems can be fraught with ambiguity. semanticscholar.org

Total synthesis serves as the ultimate proof of a proposed structure. By constructing the molecule from simpler, known starting materials through a defined sequence of reactions, chemists can compare the spectroscopic data of the synthetic sample with that of the natural isolate. A perfect match provides definitive confirmation of the assigned connectivity and stereochemistry. This has been a recurring theme within the Laurencia acetogenin (B2873293) family, where total synthesis has been instrumental in revising or confirming the structures of numerous members, including laurendecumallene B and the laurefurenynes. nih.govsemanticscholar.orgresearchgate.netrsc.org The synthesis of this compound, therefore, provides an essential tool to verify its absolute and relative stereochemistry, which can be challenging to determine solely by spectroscopic or chiroptical methods.

Beyond structural confirmation, total synthesis provides a gateway to producing analogues of the natural product that are otherwise inaccessible. researchgate.netnih.gov This capability is crucial for conducting detailed structure-activity relationship (SAR) studies, which systematically investigate how modifications to a molecule's structure affect its biological activity. duke.edunih.gov By creating a library of this compound analogues with variations in the substitution pattern, stereochemistry, or functional groups, researchers can identify the key molecular features—the pharmacophore—responsible for its biological effects.

Synthetic strategies are often designed with flexibility in mind, allowing for the late-stage introduction of diversity or the use of different building blocks to generate a range of related compounds. nih.govresearchgate.net For instance, a robust synthetic route could be adapted to produce isomers with different stereochemistry at the bromine-bearing carbons or to modify the bromoallene side chain. nih.govresearchgate.net These analogues are invaluable probes for identifying biological targets and optimizing activity, potentially leading to the development of new therapeutic agents. mdpi.com

Key Methodological Challenges in Allene (B1206475) Synthesis

The synthesis of the laurallene (B1245901) family is marked by two significant challenges: the construction of the strained eight-membered ether ring and the stereocontrolled installation of the chiral bromoallene unit. datapdf.com The latter presents a particularly difficult methodological hurdle.

The bromoallene moiety is a distinctive feature of this compound and many related Laurencia metabolites. researchgate.net The creation of this functional group with precise stereochemical control is a non-trivial task. The synthesis must control not only the connectivity but also the axial chirality of the allene.

Several methods have been developed to address this challenge. One prominent approach involves the reaction of a precursor containing a terminal alkyne (an enyne) with a brominating agent. For example, the Snyder group has demonstrated the efficacy of a bromenium-induced cyclization/ring-expansion process using the powerful bromenium source Et₂SBr·SbCl₅Br (BDSB). nih.govresearchgate.net This method can generate the bromoallene and part of the cyclic ether core in a single, stereoselective step. Another strategy involves the treatment of a propargyl alcohol derivative with reagents such as carbon tetrabromide (CBr₄) and a phosphine, like trioctylphosphine, to achieve a stereospecific conversion to the bromoallene. datapdf.com Achieving high diastereoselectivity in these transformations is critical and often depends on substrate control, where the existing stereocenters in the molecule direct the approach of the reagents.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. rsc.org For a molecule like this compound, the analysis typically identifies the formation of the oxocene ring and the installation of the bromoallene side chain as the key strategic bonds to disconnect.

A plausible retrosynthetic strategy for an this compound-type architecture, based on successful syntheses of its isomers, involves two major disconnections:

Bromoallene Formation: The bromoallene side chain is disconnected to reveal a precursor containing a terminal alkyne (propargyl alcohol). This simplifies the side chain and focuses the synthetic challenge on a reliable method for stereoselective allene synthesis.

Oxocene Ring Formation: The eight-membered ether ring is disconnected. This is a critical step, as the formation of medium-sized rings is entropically disfavored. datapdf.com Several strategies can be envisioned for the corresponding ring-closing reaction in the forward sense:

Ring-Closing Metathesis (RCM): Disconnecting two C=C bonds within the ring leads back to a linear diene precursor. This has been a powerful and widely used strategy, notably in the work of Crimmins. acs.orgresearchgate.net

Ring Expansion: A disconnection across a C-O and a C-C bond can lead to a smaller, more easily synthesized precursor, such as a bicyclic tetrahydrofuran (B95107) system. This forms the basis of Snyder's biomimetic ring-expansion strategy. researchgate.netresearchgate.net

These disconnections simplify the complex target into more manageable acyclic or smaller cyclic fragments, whose stereocenters can be set using well-established asymmetric reactions like aldol (B89426) additions.

Overview of Reported Synthetic Strategies for this compound and Related Architectures

While a dedicated total synthesis of this compound itself is not prominently detailed in the literature, several landmark syntheses of its close relatives, particularly its diastereomer (+)-laurallene and (-)-isolaurallene, have been reported. These syntheses showcase diverse and innovative strategies for constructing the common molecular architecture and provide a clear blueprint for accessing this compound.

Crimmins' Asymmetric Aldol/Ring-Closing Metathesis Strategy: The approach developed by the Crimmins group represents a cornerstone in the synthesis of this class of compounds. acs.orgnih.gov The key features are an asymmetric glycolate (B3277807) aldol addition to set key stereocenters in an acyclic precursor, followed by a Grubbs catalyst-mediated ring-closing metathesis (RCM) to forge the eight-membered oxocene core. acs.orgresearchgate.net This strategy proved highly effective for the first total syntheses of (+)-prelaureatin and (+)-laurallene. acs.org

Snyder's Bromonium-Induced Ring Expansion Strategy: A conceptually different and potentially biomimetic approach was developed by the Snyder group. researchgate.net This strategy begins with a common tetrahydrofuran-containing bicyclic intermediate. Treatment with a highly reactive bromenium source (BDSB) induces a cascade involving cyclization and ring expansion to generate the functionalized eight-membered bromoether core. researchgate.netresearchgate.net This elegant approach has enabled concise total syntheses of multiple members of the family, including laurallene, prelaureatin, and laurendecumallene B. nih.govresearchgate.net

Ma's Palladium/Cobalt-Catalyzed Strategy: A recent asymmetric total synthesis of laurallene by Ma and coworkers highlighted a different approach for building the core structure. datapdf.comacs.org Key steps include a palladium-catalyzed alkoxy substitution reaction and a cobalt-catalyzed Mukaiyama oxidative cyclization to efficiently construct the branched ether system with its five stereocenters. datapdf.comacs.org This demonstrates the power of transition metal catalysis in solving the complex challenges posed by these natural products.

The table below summarizes and compares these distinct and powerful strategies.

Synthetic StrategyKey Research GroupCore Ring Formation MethodKey Reactions & ReagentsTarget Molecules Achieved
Asymmetric Aldol / RCMCrimminsRing-Closing Metathesis (RCM)Asymmetric glycolate aldol addition; Grubbs catalyst(+)-Laurallene, (+)-Prelaureatin, (-)-Isolaurallene acs.orgresearchgate.netnih.gov
Biomimetic Ring ExpansionSnyderBromonium-Induced Cyclization/Ring-ExpansionEt₂SBr·SbCl₅Br (BDSB) on enyne precursorsLaurallene, Prelaureatin, Laurendecumallene B nih.govresearchgate.netresearchgate.net
Transition Metal CatalysisMaOxidative CyclizationPalladium-catalyzed alkoxy substitution; Cobalt-catalyzed Mukaiyama oxidative cyclization(+)-Laurallene datapdf.comacs.org

Convergent and Linear Synthetic Schemes

The total synthesis of complex natural products like this compound can be approached through two primary strategies: linear and convergent synthesis.

Convergent Synthesis: A convergent strategy involves the independent synthesis of several key fragments of the target molecule, which are then combined (coupled) at a late stage to complete the synthesis. nih.govchemrxiv.org This approach offers several advantages:

Increased Efficiency: Parallel synthesis allows for more efficient use of resources and time. Different teams can potentially work on different fragments simultaneously.

Flexibility: If a synthetic step for one fragment fails, only that fragment needs to be re-synthesized, rather than losing all the material from a long linear sequence.

In the context of laurallene-type compounds, convergent strategies are often favored. For example, a total synthesis of (+)-laurallene involved the coupling of two key chiral fragments to construct the core structure, demonstrating the efficiency of a convergent approach for this class of molecules. datapdf.com

Synthetic Strategy Description Advantages Disadvantages
Linear Synthesis Sequential, step-by-step construction of the target molecule from a single starting material.Conceptually simple to plan.Inefficient for long sequences, low overall yields, potential for total loss of material late in the synthesis.
Convergent Synthesis Independent synthesis of molecular fragments followed by their late-stage assembly.Higher overall yields, greater efficiency and flexibility, easier to troubleshoot.Requires careful planning of fragment coupling reactions.

Application of Dearomatization Strategies in Complex Natural Product Synthesis

Dearomatization is a powerful strategy in organic synthesis for converting flat, aromatic starting materials into complex, three-dimensional, sp³-rich molecules. nih.gov This approach is particularly valuable for natural product synthesis because it allows for the rapid construction of intricate polycyclic frameworks from readily available aromatic compounds. illinois.edu

The process involves breaking the aromaticity of a ring system, which generates highly reactive intermediates that can undergo subsequent bond-forming reactions, cycloadditions, or cascade sequences. nih.gov Phenols are among the most common substrates for dearomatization reactions. nih.gov Strategies include:

Oxidative Dearomatization: Using oxidants to convert phenols into reactive quinone-type intermediates.

Reductive Dearomatization (Birch Reduction): Using dissolving metal reduction to produce cyclohexadienes.

Cycloaddition Reactions: Employing aromatic rings as components in pericyclic reactions.

Transition-Metal-Catalyzed Dearomatization: Using metal catalysts to achieve various functionalizations that disrupt aromaticity. illinois.edu

While specific applications of dearomatization in a completed total synthesis of this compound are not prominently documented, this strategy provides a logical approach to constructing the substituted cyclic ether core. A synthetic chemist could envision using a dearomative functionalization of a simple phenol (B47542) or furan (B31954) derivative to install key stereocenters and functionality, which would then be elaborated to form the characteristic oxocene ring of the laurallene family.

Utilization of Ring-Closing Metathesis and Cycloaddition Reactions

Ring-closing metathesis (RCM) and cycloaddition reactions are cornerstone methodologies in modern organic synthesis, frequently employed to construct the core cyclic systems of complex natural products.

Ring-Closing Metathesis (RCM): RCM is a powerful reaction that uses metal catalysts (typically based on ruthenium or molybdenum) to form cyclic alkenes from acyclic dienes, with the liberation of a small volatile alkene like ethylene. wikipedia.orgmedwinpublishers.com It has become a go-to method for forming rings of various sizes, including the medium-sized (8- to 11-membered) rings that are characteristic of many Laurencia acetogenins (B1209576). datapdf.comthieme-connect.de The reaction is valued for its high functional group tolerance and reliability. medwinpublishers.com

In the synthesis of laurallene and its isomers, RCM is a key strategy for constructing the challenging eight-membered oxocene ring. datapdf.com For instance, the total synthesis of (+)-laurallene by Yoshimura, Okada, and Tanino featured an RCM step to form the central ether ring. datapdf.comthieme-connect.com Similarly, syntheses of related natural products like (+)-prelaureatin have utilized RCM as a pivotal macrocyclization step. researchgate.net

Cycloaddition Reactions: Cycloaddition reactions, most notably the Diels-Alder reaction, are powerful tools for forming six-membered rings with high stereocontrol. rsc.orgresearchgate.netkhanacademy.org The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. youtube.com This reaction can set up to four stereocenters in a single step, making it highly efficient for building molecular complexity. While the core of this compound is an eight-membered ring, intramolecular Diels-Alder reactions can be used to construct complex polycyclic precursors that can later be fragmented or rearranged to yield the desired macrocyclic skeleton.

Reaction Type Catalyst/Reagent Bond(s) Formed Application in Laurallene-type Synthesis
Ring-Closing Metathesis (RCM) Grubbs' or Schrock's Catalysts (Ru, Mo)Intramolecular C=CFormation of the 8-membered oxocene ring. datapdf.comthieme-connect.com
Diels-Alder Reaction Thermal or Lewis AcidTwo C-C sigma bonds, one C=C pi bondConstruction of complex polycyclic precursors. rsc.orgresearchgate.net

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

Natural products typically exist as a single enantiomer, and often only one enantiomer possesses the desired biological activity. Therefore, developing asymmetric syntheses to produce enantiomerically pure compounds is a primary goal of total synthesis. nih.govrsc.org An asymmetric synthesis is one that selectively produces one enantiomer over the other.

Key strategies for achieving asymmetry include:

Chiral Pool Synthesis: Using enantiomerically pure starting materials derived from nature (e.g., amino acids, sugars).

Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a later step.

Chiral Catalysis: Using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is often the most efficient and desirable approach.

The total synthesis of compounds in the laurallene family has relied heavily on asymmetric methods to control the multiple stereocenters. For example, the asymmetric total synthesis of (+)-laurallene achieved its enantioselectivity through a combination of substrate control and the use of stereoselective reactions, including a palladium-catalyzed alkoxy substitution and a cobalt-catalyzed Mukaiyama oxidative cyclization. datapdf.comresearchgate.net These methods ensure the correct absolute and relative stereochemistry of the multiple chiral centers in the molecule. datapdf.com Any successful total synthesis of this compound would similarly require a robust strategy for asymmetric induction to obtain the correct, naturally occurring enantiomer.

Synthesis of this compound Analogues and Derivatives for Functional Exploration

Beyond synthesizing the natural product itself, organic chemistry enables the creation of analogues and derivatives—molecules that are structurally similar to the natural product but with specific modifications. nih.govnih.gov This process is crucial for exploring the compound's function, identifying its biological target, and potentially improving its properties (e.g., increasing potency or stability). This field is often referred to as medicinal chemistry or chemical biology. mdpi.com

By systematically modifying different parts of the this compound scaffold, researchers can conduct Structure-Activity Relationship (SAR) studies. For example, analogues could be synthesized to:

Probe the importance of the bromoallene: Replacing the bromoallene with other functional groups (alkyne, alkene, saturated alkyl chain) could reveal its role in biological activity.

Modify the cyclic ether core: Altering the ring size or the stereochemistry of the substituents on the oxocene ring could determine the optimal conformation for target binding.

Introduce reporter tags: Attaching fluorescent dyes or affinity labels can help visualize the molecule in cells or identify its binding partners. rsc.orgmdpi.com

While extensive SAR studies specifically on this compound are not widely published, the synthesis of analogues of other complex natural products serves as a blueprint for this type of investigation. nih.govnih.gov The development of a flexible and efficient synthetic route to the this compound core would be the first and most critical step in enabling such functional exploration.

Biological and Ecological Functions of Epilaurallene

Structure-Activity Relationship (SAR) Studies of Epilaurallene and its Synthetic Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. gardp.orgoncodesign-services.com For natural products like this compound, SAR studies involve comparing the activity of the parent compound with that of its synthetic derivatives. rsc.orgnih.gov These studies can help identify the key functional groups responsible for the observed bioactivity. While specific SAR studies on a wide range of this compound derivatives are not detailed in the search results, the bromoallene moiety is consistently highlighted as a critical feature for the bioactivity of this class of compounds. researchgate.net

Role of this compound in Marine Chemical Ecology

The study of the natural functions of chemical compounds in their environment is known as chemical ecology. si.edu In marine ecosystems, chemical signals and cues are fundamental to the interactions between and within species, mediating processes from defense and reproduction to competition and settlement. si.edueolss.netnih.gov Marine organisms, particularly sessile and soft-bodied invertebrates and algae, produce a vast array of secondary metabolites that serve these ecological roles. noaa.gov The red algae of the Laurencia genus are renowned for their production of halogenated secondary metabolites, including C15-acetogenins like this compound, which are believed to play significant roles in the alga's survival and interaction with its environment. mdpi.comresearchgate.net

Plants and algae have evolved a variety of defenses to reduce the impact of being eaten by herbivores. wikipedia.org These can include physical structures as well as chemical defenses, where secondary metabolites act as toxins, repellents, or anti-nutritional agents. wikipedia.orgnih.gov In the marine environment, many soft-bodied organisms rely heavily on such chemical defenses to deter predators. noaa.gov

The halogenated C15-acetogenins produced by the Laurencia complex are widely considered to function as a chemical defense mechanism. researchgate.netresearchgate.net The importance of bromoallenes, such as this compound, as a chemical defense against herbivores has been noted. researchgate.net While direct feeding deterrence studies specifically quantifying the effect of purified this compound are not extensively detailed in the reviewed literature, the general defensive role of this class of compounds is well-supported. For instance, in a study of Laurencia okamurai, which produces this compound, certain isolated compounds demonstrated toxicity against brine shrimp (Artemia salina), a common model organism for assessing general toxicity. researchgate.net This suggests that the chemical arsenal (B13267) of the alga, which includes this compound, has tangible detrimental effects on potential grazers.

Table 1: Examples of Bioactive Compounds from Laurencia okamurai This table presents findings on the toxicity of compounds isolated from Laurencia okamurai, the same species from which this compound has been sourced. Note that specific toxicity data for this compound was not provided in this particular study.

CompoundOrganismBioassayResultReference
10-bromo-7α,8α-expoxychamigr-1-en-3-olLaurencia okamuraiBrine Shrimp LethalityToxic researchgate.net
7-hydroxylaurene acetateLaurencia okamuraiBrine Shrimp LethalityToxic researchgate.net
Allolaurinterol acetateLaurencia okamuraiBrine Shrimp LethalityToxic researchgate.net
This compoundLaurencia okamuraiBrine Shrimp LethalityNot Reported researchgate.net

The production of these metabolites is a key adaptive strategy, allowing the algae to thrive in environments with high grazing pressure. The accumulation of these compounds in herbivores that consume Laurencia, such as the sea hare Aplysia dactylomela, further points to their defensive function, as the sea hare can then use these sequestered metabolites for its own defense. researchgate.net

Biofouling, the undesirable accumulation of microorganisms, plants, and animals on submerged surfaces, is a major challenge in marine environments. pherobase.com Many marine organisms have evolved natural chemical defenses to prevent being overgrown by fouling organisms. noaa.gov Consequently, their secondary metabolites are a significant source of interest for the development of new antifouling technologies. pherobase.com

Compounds isolated from the genus Laurencia have shown a variety of biological activities, including antifouling properties. researchgate.netmdpi.com The halogenated secondary metabolites, including C15 bromoethers like this compound, have been specifically highlighted as having potential antifouling activity. researchgate.net Research on various Laurencia species has led to the isolation of compounds that are active against the settlement of common fouling organisms like barnacles and mussels. pherobase.comresearchgate.net For example, a study on Laurencia venusta identified aplysin-20 as having strong activity against the mussel Mytilus galloprovincialis. researchgate.net While these findings support the role of Laurencia metabolites in preventing fouling, specific data on the antifouling efficacy of this compound itself is not prominently available in the reviewed literature. However, the potent activity of related bromoallenes against key fouling larvae underscores the potential of this structural class.

Table 2: Antifouling Activity of Bromoallenes from Laurencia Species This table illustrates the antifouling potential of bromoallene compounds from Laurencia, similar in class to this compound.

CompoundSource OrganismTarget OrganismActivity (EC₅₀)Reference
OmaezolLaurencia sp.Amphibalanus amphitrite (Barnacle)0.23 µg/mL researchgate.net
Hachijojimallene ALaurencia sp.Amphibalanus amphitrite (Barnacle)0.15 µg/mL researchgate.net

These natural compounds offer a promising, environmentally benign alternative to traditional toxic antifouling paints. dntb.gov.ua

Chemical signaling is a primary mode of communication in the marine realm, governing interactions both within and between species. eolss.netnih.gov These chemical cues, or semiochemicals, can act as attractants, deterrents, or alarm signals. eolss.netnih.gov The chemical landscape of a marine environment like a coral reef or algal bed is incredibly complex, with organisms constantly releasing and detecting molecules that inform critical life decisions. eolss.netnih.gov

Bacteria, for example, use chemical signals called autoinducers in a process known as quorum sensing to coordinate group behaviors. bio-letters.com Phytoplankton can release chemical distress signals when attacked by grazers, and some produce allelopathic compounds to inhibit the growth of competitors. csic.esmdpi.com While red algae like Laurencia and the compounds they produce, such as this compound, are part of this chemically complex environment, the specific role of this compound as a semiochemical (e.g., a pheromone, kairomone, or allomone) has not been explicitly elucidated in the reviewed scientific literature. The study of marine chemical ecology is working to translate this "language" of chemical cues to better understand how populations and communities are structured. nih.gov Future research may yet uncover a specific signaling role for this compound or related C15-acetogenins in mediating ecological interactions beyond defense.

Marine organisms are increasingly understood not as solitary entities, but as "holobionts"—complex communities consisting of the host and its associated microbiota, including bacteria, fungi, and viruses. nih.gov These microbes can play crucial roles in the host's health, development, and defense. nih.gov In some cases, the secondary metabolites thought to be produced by a macro-organism, like an alga or sponge, are actually synthesized by their microbial symbionts. nih.gov

The red seaweed Laurencia hosts a variety of microorganisms, and the biosynthesis of its diverse terpenoids and other secondary metabolites involves complex genetic pathways within the alga itself. researchgate.net However, the interplay between the alga and its surface microbiome in the production or modification of its chemical arsenal is an active area of research. While the biosynthesis of halogenated metabolites in Laurencia is a subject of study, the specific involvement of this compound in mediating or being influenced by host-microbe interactions is not detailed in the existing literature. Understanding these relationships is key to comprehending the full ecological function of natural products like this compound.

Chemo-Ecological Significance within the Broader Laurencia Complex

The Laurencia complex—a group of related red algal genera including Laurencia, Palisada, Chondrophycus, and Yuzurua—is notoriously difficult to classify based on morphology alone due to high variability. researchgate.netjjis.or.kr In this context, chemical composition has emerged as a powerful tool for taxonomy, a field known as chemotaxonomy. researchgate.netmdpi.com

Secondary metabolites, particularly halogenated C15-acetogenins and sesquiterpenes, are recognized as valuable chemotaxonomic markers for distinguishing species within the Laurencia complex. mdpi.commdpi.comscielo.br The production of specific types of metabolites tends to be species-specific. researchgate.netresearchgate.net this compound, a C15-acetogenin featuring a bromoallene terminus, is a characteristic metabolite of certain species, such as Laurencia nipponica. pherobase.com Its presence, along with that of other bromoethers like laurencin (B1674560) and laureatin, helps to define a specific chemical profile or "chemotype" for that species. researchgate.net This chemical fingerprinting allows researchers to differentiate between species that may look identical, thereby resolving taxonomic ambiguities and providing a clearer understanding of the group's phylogeny and diversity. researchgate.netjjis.or.kr The investigation of these compounds suggests that the structural type (e.g., linear, cyclic) and specific features (e.g., enyne or bromoallene terminus) of the acetogenins (B1209576) are useful for these chemotaxonomical approaches. mdpi.com

Table 3: this compound as a Chemotaxonomic Marker in the Laurencia Complex This table highlights species within the Laurencia complex where this compound has been identified, demonstrating its utility as a chemical marker.

CompoundChemical ClassFound in SpeciesSignificanceReference(s)
This compoundC15-Bromoallene Acetogenin (B2873293)Laurencia nipponicaCharacteristic metabolite used for chemotaxonomic classification. researchgate.netresearchgate.netpherobase.com
This compoundC15-Bromoallene AcetogeninLaurencia okamuraiOne of several acetogenins and sesquiterpenes isolated from this species. researchgate.net

Advanced Research Methodologies and Future Directions in Epilaurallene Research

Integration of Omics Technologies (e.g., Metabolomics, Genomics, Proteomics) in Epilaurallene Research

The study of this compound and other halogenated compounds from marine algae is increasingly benefiting from the application of omics technologies. mdpi.com These high-throughput analytical approaches, including metabolomics, genomics, and proteomics, offer a comprehensive view of the biological systems involved in the production of these unique natural products. imc.ac.atnih.gov

Metabolomics, the large-scale study of small molecules within a biological system, has proven to be a powerful tool for analyzing the chemical diversity of Laurencia species. humanspecificresearch.org Untargeted ¹H NMR-based metabolomics, for instance, has been successfully used to differentiate between morphologically similar species of the Laurencia complex by analyzing their distinct chemical profiles. researchgate.net This approach allows for the rapid identification of populations with unique secondary metabolite compositions, potentially highlighting new sources of this compound or its precursors.

Genomics and proteomics provide insights into the genetic and enzymatic machinery responsible for the biosynthesis of complex molecules like this compound. researchgate.net While specific genomic or proteomic studies focused solely on this compound are not yet widespread, the broader investigation into the biosynthesis of halogenated compounds in marine algae is an active area of research. mdpi.com Understanding the genes and enzymes involved in the halogenation and cyclization steps is crucial for future biotechnological production of these compounds. hortimare.com The integration of these omics technologies can accelerate the discovery of novel bioactive compounds and provide the foundational knowledge needed for their sustainable production. imc.ac.atnih.gov

Projects like the COMBO initiative are actively exploring the use of omics technologies to enhance the cultivation of seaweed species such as Laurencia for high-value applications, which could indirectly benefit this compound research by improving our understanding of its biosynthesis. hortimare.com

Computational Chemistry and Molecular Modeling for this compound Structural and Mechanistic Insights

Computational chemistry and molecular modeling are indispensable tools for gaining a deeper understanding of the structural and mechanistic aspects of complex molecules like this compound. ucr.eduhelsinki.fiscirp.org These in silico methods complement experimental data, providing insights that are often difficult or impossible to obtain through laboratory techniques alone. mit.edursc.org

Conformational Analysis and Dynamic Simulations

The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential shapes a molecule can adopt and its behavior over time. cresset-group.com

For a molecule like this compound, which contains a flexible ring system and a unique bromoallene functional group, understanding its conformational landscape is key. MD simulations can map the energy landscape of the molecule, revealing the most stable conformations and the energy barriers between them. cresset-group.com This information is crucial for understanding how this compound might interact with biological targets. By simulating the molecule in different environments, such as in water or a lipid bilayer, researchers can gain insights into its behavior in a biological context. plos.org While specific MD studies on this compound are not extensively documented, the methodologies are well-established for other complex natural products and can be readily applied. mdpi.comboisestate.eduelectronicsandbooks.com

Virtual Screening and Ligand-Protein Docking for Target Identification

A major challenge in natural product research is identifying the specific biological targets through which a compound exerts its effects. Virtual screening and ligand-protein docking are computational methods that can significantly accelerate this process. mdpi.commdpi.com

Virtual screening involves computationally searching large databases of proteins to identify potential binding partners for a given ligand, in this case, this compound. nih.govresearchgate.net Once potential targets are identified, molecular docking can be used to predict the binding mode and affinity of this compound to the active site of the protein. mdpi.com This technique evaluates various poses of the ligand within the protein's binding pocket and scores them based on factors like intermolecular forces and geometric complementarity. nih.gov

This approach has been successfully used to identify potential inhibitors for various enzymes from marine natural product databases. researchgate.netnih.gov For this compound, this could involve docking it against a panel of proteins known to be involved in disease pathways where related compounds have shown activity. The results of these computational studies can then guide further experimental validation, saving significant time and resources in the drug discovery process.

Innovative Cultivation and Bioproduction Strategies for Laurencia Species

The sustainable supply of this compound and other valuable compounds from Laurencia species is a significant bottleneck for further research and potential commercialization. combo-eu.org Wild harvesting is often unsustainable and yields variable quantities of the desired metabolites. researchgate.net Consequently, there is a growing focus on developing innovative cultivation and bioproduction strategies.

One promising approach is the use of tissue culture and micropropagation techniques. researchgate.nete-algae.org These methods allow for the controlled, year-round production of seaweed biomass under optimized laboratory conditions. researchgate.net Studies have shown that it is possible to regenerate whole plantlets from small tissue fragments (explants) of Laurencia species. researchgate.net By optimizing factors such as light intensity, temperature, and salinity, it is possible to enhance the growth rate and potentially the production of secondary metabolites. researchgate.net

Furthermore, research projects like COMBO are pioneering advanced cultivation methods, including co-cultivation with specific microbes, to improve the growth and bioactive compound production of seaweeds like Laurencia. hortimare.comcombo-eu.org The integration of omics technologies in these cultivation strategies helps to understand the biosynthetic pathways and regulatory mechanisms, paving the way for metabolic engineering to increase the yield of target compounds like this compound. hortimare.comresearchgate.net These land-based cultivation systems, ranging from tanks to ponds, offer a scalable and controlled environment for the consistent production of high-quality seaweed biomass. e-algae.org

Biocatalytic and Chemoenzymatic Approaches for this compound Derivatization and Functionalization

The unique chemical structure of this compound, featuring a bromoallene group and cyclic ether rings, presents both challenges and opportunities for chemical modification. Biocatalytic and chemoenzymatic methods are emerging as powerful tools for the selective derivatization and functionalization of complex natural products. aalto.fiucl.ac.uk These approaches utilize enzymes or a combination of chemical and enzymatic catalysts to perform specific chemical transformations with high selectivity and under mild conditions, which is often difficult to achieve with traditional synthetic methods. researchgate.net

For a molecule like this compound, enzymes such as haloperoxidases could be explored for further selective halogenation, or hydrolases could be used for stereoselective ring opening or esterification. aalto.fi Chemoenzymatic strategies, which combine the best of both chemical and biological catalysis, could be employed to create novel derivatives. researchgate.netx-mol.netescholarship.org For instance, a biocatalytic step could be used to introduce a functional group at a specific position, which is then followed by a chemical reaction, such as a cross-coupling, to build more complex structures. researchgate.net

While direct applications of these methods to this compound are still in their infancy, the successful use of biocatalysis and chemoenzymatic synthesis for other allene-containing molecules and complex heterocycles demonstrates the immense potential of this approach. aalto.firesearchgate.net Developing such methods for this compound could lead to a library of new analogues with potentially improved biological activity or other desirable properties.

Identification of Unexplored Biological Targets and Mechanistic Pathways for this compound Activity

While C15 acetogenins (B1209576) from Laurencia are known for a range of biological activities, the specific molecular targets and mechanisms of action for many, including this compound, remain to be fully elucidated. mdpi.comjcu.edu.au Identifying these targets is a critical step in understanding the therapeutic potential of this compound.

One strategy is to investigate its effects on cellular pathways that are known to be modulated by similar marine natural products. For example, some C15 acetogenins have shown antiproliferative activity, suggesting that this compound could be tested against a panel of cancer cell lines to identify responsive types. mdpi.com Subsequent mechanistic studies could then explore its impact on key processes like cell cycle progression, apoptosis, or specific signaling pathways. mdpi.com

Sustainable Bioprospecting and Resource Management for Marine Natural Products

The exploration of marine organisms for novel, bioactive compounds, a process known as marine bioprospecting, has yielded a wealth of chemical diversity with significant therapeutic potential. researchgate.netfrontiersin.org However, the translation of these discoveries into viable products is often hampered by the limited availability of the source organisms. This underscores the critical need for sustainable bioprospecting and effective resource management to ensure the long-term viability of marine natural product research and protect the delicate marine ecosystems from which they originate. sustainability-directory.comfao.org

The red algal genus Laurencia is a prime example of a prolific source of unique secondary metabolites, including the halogenated C15-acetogenin, this compound. mdpi.commdpi.commdpi.com Species of this genus are recognized for producing a diverse array of terpenes and acetogenins, many of which exhibit interesting biological activities. mdpi.comnih.gov However, the path from discovery in the ocean to application is fraught with supply challenges that necessitate a shift away from traditional, often destructive, harvesting methods.

Challenges in Traditional Harvesting of Laurencia

Wild harvesting of Laurencia species to obtain this compound and other compounds presents several significant challenges:

Over-exploitation: Large-scale collection of algae can deplete natural populations and damage the surrounding reef ecosystems where they are key components. mit.eduspc.int Many Laurencia habitats are now protected, making large-scale harvesting for scientific or commercial purposes untenable. mit.edu

Low and Variable Yields: The concentration of specific metabolites like this compound within the algae can be very low and fluctuate based on geographic location, season, and other environmental factors. mdpi.commdpi.com For instance, obtaining even milligrams of a purified compound can require over a kilogram of harvested algae. mit.edu

Ecological Disruption: Removal of Laurencia can impact other species that rely on it for food and habitat, disrupting the local food web and ecosystem balance. ontosight.aijjis.or.kr

Logistical and Regulatory Hurdles: Collection often requires specific permits, and the process can be logistically complex and expensive. mit.edu Furthermore, the introduction of non-native Laurencia species through human activities like shipping highlights the ecological risks associated with marine resource transport. researchgate.net

Table 1: Threats to Laurencia Habitats and their Impact on this compound Supply

Threat Description Impact on this compound Supply
Coastal Development Construction, dredging, and alteration of coastlines. Destruction of rocky substrates where Laurencia species anchor and thrive. ontosight.ai
Pollution Runoff containing chemicals, sewage, and other pollutants. Degrades water quality, negatively affecting the health and abundance of the algae. ontosight.ai
Climate Change Rising sea temperatures and ocean acidification. Can stress and bleach the algae, potentially altering its chemical composition and reducing populations. ontosight.ai
Over-harvesting Unsustainable collection for research or other purposes. Direct depletion of the natural resource, making future collection difficult or impossible. mit.edu

Sustainable Strategies for this compound Production

To overcome the limitations and ecological damage of wild harvesting, researchers are exploring alternative, sustainable production methods. These strategies are crucial for ensuring a consistent and environmentally responsible supply of this compound for ongoing research and potential future development.

Q & A

Q. [Basic] What spectroscopic and chromatographic methods are validated for confirming the molecular structure of Epilaurallene?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key steps include:

  • NMR Analysis : Assign all proton and carbon signals, focusing on coupling constants and splitting patterns to resolve stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration by analyzing crystal lattice data, ensuring purity >99% via HPLC prior to crystallization .
  • Validation : Cross-reference spectral data with published literature to identify discrepancies in peak assignments (e.g., solvent effects or impurity interference) .

Q. [Basic] What in vitro assays are commonly used to evaluate this compound’s bioactivity, and how should controls be designed?

Standard assays include cytotoxicity (MTT assay), antimicrobial disk diffusion, and enzyme inhibition (e.g., kinase assays). Methodological considerations:

  • Positive/Negative Controls : Use known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only controls (DMSO ≤0.1% v/v) to isolate compound-specific effects .
  • Dose-Response Curves : Test 5–7 concentrations (e.g., 1–100 µM) in triplicate to calculate IC₅₀ values. Normalize data against vehicle-treated cells .
  • Data Reproducibility : Replicate assays across independent labs using standardized cell lines (e.g., HEK293 or HepG2) to minimize batch variability .

Advanced Research Questions

Q. [Advanced] How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions often arise from differences in assay conditions, compound purity, or biological models. Strategies include:

  • Meta-Analysis Framework :
Variable Parameters to Standardize
PurityHPLC ≥98%, validated via orthogonal methods
Solvent SystemConsistent use of DMSO, ethanol, or buffers
Cell Line AuthenticitySTR profiling to confirm genetic stability
Assay Duration24h vs. 48h exposure impacts IC₅₀ significantly
  • Multivariate Analysis : Apply ANOVA to isolate confounding variables (e.g., temperature, serum concentration) .

Q. [Advanced] What computational and experimental approaches validate this compound’s mechanism of action in complex biological systems?

Integrate molecular docking (e.g., AutoDock Vina) with transcriptomic profiling (RNA-seq) and CRISPR-Cas9 knockout models:

  • Docking Studies : Prioritize target proteins with binding affinities ≤−8.0 kcal/mol and validate via surface plasmon resonance (SPR) .
  • Transcriptomics : Cluster differentially expressed genes (DEGs) using GO enrichment analysis to identify perturbed pathways (e.g., NF-κB or MAPK) .
  • Knockout Validation : Silence candidate targets (e.g., EGFR or STAT3) in cell lines; loss of this compound efficacy confirms target engagement .

Q. [Advanced] How can synthetic routes for this compound be optimized to improve scalability while retaining stereochemical integrity?

Apply Design of Experiments (DoE) to critical steps (e.g., cyclization or oxidation):

  • Key Parameters :
  • Catalyst loading (e.g., 5–20 mol% Pd(OAc)₂).
  • Temperature gradients (e.g., 60–100°C for ring closure).
  • Solvent polarity (logP optimization to balance yield and enantiomeric excess).
    • Analytical Validation : Monitor reaction progress via inline FTIR and chiral HPLC to detect intermediates and byproducts .

Methodological Frameworks

Q. [Advanced] What statistical models are appropriate for analyzing dose-dependent synergistic effects of this compound in combination therapies?

Use the Chou-Talalay method to calculate combination indices (CI):

  • Experimental Design : Test 4–5 fixed ratios (e.g., 1:1, 1:2 this compound:co-drug) across 3–4 cell lines .
  • Data Interpretation : CI < 1 indicates synergy; validate via isobologram analysis and bootstrapping (1,000 iterations) to estimate confidence intervals .

Q. [Basic] How should stability studies be designed to assess this compound’s degradation under physiological conditions?

Conduct accelerated stability testing:

  • Conditions : pH 1.2 (simulated gastric fluid) and pH 7.4 (blood), 37°C, over 72h .
  • Analytics : Quantify degradation products via UPLC-MS/MS; apply Arrhenius kinetics to predict shelf life .

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